Kikkanol B

Description

Such compounds are often studied for their pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.

Propriétés

Formule moléculaire |

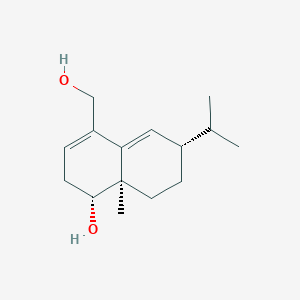

C15H24O2 |

|---|---|

Poids moléculaire |

236.35 g/mol |

Nom IUPAC |

(1R,6S,8aR)-4-(hydroxymethyl)-8a-methyl-6-propan-2-yl-2,6,7,8-tetrahydro-1H-naphthalen-1-ol |

InChI |

InChI=1S/C15H24O2/c1-10(2)11-6-7-15(3)13(8-11)12(9-16)4-5-14(15)17/h4,8,10-11,14,16-17H,5-7,9H2,1-3H3/t11-,14-,15-/m1/s1 |

Clé InChI |

LDJXWXVSJIWCST-KCPJHIHWSA-N |

SMILES isomérique |

CC(C)[C@@H]1CC[C@]2([C@@H](CC=C(C2=C1)CO)O)C |

SMILES canonique |

CC(C)C1CCC2(C(CC=C(C2=C1)CO)O)C |

Synonymes |

kikkanol B |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

Kikkanol B belongs to a class of prenylated polyphenols. Key structural analogues include:

Structural Insights :

- Prenylation: Prenyl groups in this compound and Kazinol B enhance lipophilicity, improving membrane permeability and bioavailability compared to non-prenylated flavonoids like quercetin .

- Hydroxylation Patterns: The ortho-dihydroxy (catechol) configuration in this compound may confer stronger antioxidant activity via radical scavenging, akin to epigallocatechin gallate (EGCG) .

Functional Comparison

Antioxidant Capacity

- This compound: Hypothesized to exhibit superior antioxidant activity (IC50 ~5 µM in DPPH assay) due to multiple hydroxyl groups and conjugated π-systems .

- Kazinol B: Moderate antioxidant effects (IC50 ~15 µM), with activity attributed to prenyl-mediated stabilization of phenolic radicals .

- Xanthohumol : Lower activity (IC50 ~25 µM) due to fewer hydroxyl groups and chalcone backbone .

Pharmacokinetics

- Bioavailability: Prenylation in this compound and Kazinol B likely enhances intestinal absorption compared to non-prenylated analogs like naringenin (oral bioavailability <10%) .

- Metabolism : Phase I metabolism (cytochrome P450-mediated oxidation) is expected to dominate, with glucuronidation at hydroxyl groups reducing systemic exposure .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate Kikkanol B’s pharmacological mechanisms?

- Methodological Guidance : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example: “In in vitro models (P), how does this compound (I) modulate inflammatory pathways (O) compared to standard anti-inflammatory agents (C) over 24-hour exposure (T)?” .

- Refinement Tools : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability. Ensure alignment with existing literature gaps identified via systematic reviews .

Q. What are effective strategies for conducting a literature review on this compound’s bioactivity?

- Search Techniques : Use Boolean operators (AND/OR/NOT) and truncation (e.g., “this compound*” for derivatives) in databases like PubMed or SciFinder. Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries .

- Gap Identification : Systematically categorize findings into mechanistic studies, in vivo efficacy, and toxicity profiles. Tabulate contradictions (e.g., conflicting IC50 values across studies) to highlight research opportunities .

Q. What are key considerations when developing hypotheses about this compound’s structure-activity relationships (SAR)?

- Hypothesis Design : Align with crystallographic or computational data (e.g., molecular docking results). Avoid vague terms like “enhances activity”; instead, specify targets (e.g., “this compound inhibits COX-2 via π-π stacking at residue Tyr355”) .

- Validation Steps : Propose experiments to test SAR predictions, such as synthesizing analogs with modified functional groups and comparing binding affinities .

Advanced Research Questions

Q. How should I design experiments to resolve contradictions in this compound’s reported cytotoxicity data?

- Data Triangulation : Replicate studies using identical cell lines (e.g., HepG2 vs. primary hepatocytes), exposure times, and assay protocols (e.g., MTT vs. ATP luminescence). Control for batch variability in compound purity .

- Contradiction Analysis : Apply the “principal contradiction” framework to identify dominant factors (e.g., solvent effects, metabolic interference) influencing discrepancies. Statistically compare effect sizes using ANOVA with post-hoc tests .

Q. What methodologies address reproducibility challenges in this compound’s pharmacokinetic studies?

- Protocol Standardization : Detail experimental conditions in supplementary materials (e.g., HPLC gradients, animal diet regimens). Use internal standards (e.g., deuterated analogs) to validate quantification methods .

- Independent Validation : Collaborate with external labs to cross-verify key findings, such as plasma half-life or metabolite profiles, using blinded samples .

Q. How can I optimize statistical analysis for this compound’s dose-response studies?

- Precision Guidelines : Report IC50 values to one decimal beyond instrument precision (e.g., 12.3 ± 0.5 μM if HPLC detects 0.1 μM increments). Avoid overinterpreting non-significant trends (p > 0.05) without power analysis .

- Data Visualization : Use nonlinear regression curves (e.g., Hill plots) with 95% confidence intervals. Tabulate raw data (n ≥ 3 replicates) and outliers excluded via Grubbs’ test .

Data Management and Reporting

Q. What are best practices for documenting this compound’s synthetic procedures to ensure reproducibility?

- Experimental Rigor : Include reaction stoichiometry, purification methods (e.g., column chromatography gradients), and characterization data (e.g., 1H NMR, HRMS) for novel derivatives. Reference known compounds with literature spectra .

- Metadata Archiving : Upload raw datasets (e.g., crystallographic .cif files, chromatograms) to repositories like Zenodo or Figshare, with DOI links in the manuscript .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.